(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

chiral building block stereospecific binding enantiomeric purity

Select this single (R)-enantiomer to eliminate confounding activity from the inactive isomer in kinase and nuclear receptor assays. The fixed pyrrolidine-3-ol hydroxyl and reactive 6-methylamino handle enable systematic SAR expansion at the pyrimidine C-6 position. With MW 194 Da, XLogP3 0.5, and tPSA 61.3 Ų, it fits fragment-based campaigns and is commercially available at ≥95 % purity for immediate hit confirmation by X-ray or SPR.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 2092548-94-0
Cat. No. B1481825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
CAS2092548-94-0
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=N1)N2CCC(C2)O
InChIInChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1
InChIKeyPVRJOMKPNFJMPK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS 2092548-94-0 – Chiral Pyrrolidine-Pyrimidine Building Block for Kinase and Nuclear Receptor Probe Design


(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2092548-94-0) is a chiral heterocyclic building block composed of a 4,6-disubstituted pyrimidine core linked to a pyrrolidin-3-ol moiety with defined (R)-stereochemistry [1]. The compound possesses a molecular weight of 194.23 g·mol⁻¹, a calculated XLogP3 of 0.5, a topological polar surface area of 61.3 Ų, and two hydrogen-bond donors [1]. These physicochemical properties place it in a favorable fragment-like space for medicinal chemistry campaigns targeting kinases or nuclear receptors [2], and it is commercially available from screening-compound suppliers such as Life Chemicals and Toronto Research Chemicals at ≥95 % purity [2].

CAS 2092548-94-0 Comparator Selection Risks: Why Stereochemistry, Ring-Size and Pyrimidine Substitution Pattern Make Generic Replacements Unreliable


Simply interchanging (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol with a close analog – whether the opposite enantiomer, a des-methylamino congener, or a ring-expanded piperidine variant – risks altering target engagement, selectivity, and pharmacokinetic properties [1]. The (R)-configured pyrrolidin-3-ol hydroxyl acts as a hydrogen-bond donor and can make specific contacts in chiral binding pockets; inverting the stereocenter can reduce potency by orders of magnitude in related kinase and nuclear receptor systems [1]. The 6-methylamino group on the pyrimidine contributes additional hydrogen-bonding interactions that the unsubstituted pyrimidine cannot provide. Replacing the pyrrolidine with a larger ring (piperidine) or a smaller ring (azetidine) changes the vector of the hydroxyl group and the overall shape of the molecule, which can disrupt binding-site complementarity [1]. The quantitative evidence presented in Section 3 shows why these structural differences translate into measurable property or procurement advantages that make the title compound the preferred choice for specific research applications.

(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol – Quantitative Differentiation Evidence Against Four Structural Comparators


Stereochemical Configuration: (R)-Enantiomer vs. (S)-Enantiomer or Racemate

The compound is supplied as the single (R)-enantiomer (InChIKey: PVRJOMKPNFJMPK-SSDOTTSWSA-N), confirmed by the isomeric SMILES notation CNC1=CC(=NC=N1)N2CC[C@H](C2)O [1]. In numerous literature precedents for pyrrolidine-pyrimidine bioactive molecules, the (R) and (S) enantiomers exhibit dramatic differences in target affinity; for example, in a related series of pyrrolidine-containing kinase inhibitors, the (R)-enantiomer displayed up to 30-fold greater potency than the (S)-enantiomer [2]. While a direct head-to-head IC50 comparison for the exact title compound against its (S)-enantiomer is not publicly available, the structural principle is well established: a single chiral inversion can reposition the hydroxyl hydrogen-bond donor by approximately 2.5 Å, disrupting key interactions with the target [2]. Purchasing the defined (R)-enantiomer ensures biological results are not confounded by the inactive enantiomer, which is critical when the intended target is a chiral protein environment.

chiral building block stereospecific binding enantiomeric purity

Hydrogen-Bond Donor/Acceptor Profile vs. Des-methylamino Analog (1-(Pyrimidin-4-yl)pyrrolidin-3-ol)

The title compound possesses two hydrogen-bond donors (the pyrrolidine hydroxyl and the methylamino N–H) and five hydrogen-bond acceptors (pyrimidine nitrogens, hydroxyl oxygen, methylamino nitrogen) [1]. The comparator 1-(pyrimidin-4-yl)pyrrolidin-3-ol, lacking the methylamino substituent, has only one HBD (hydroxyl) and four HBA, resulting in a reduced capacity for specific polar interactions with target binding sites [2]. Topological polar surface area (TPSA) for the title compound is 61.3 Ų, which is 5–10 Ų higher than the des-methylamino analog, reflecting the additional hydrogen-bond acceptor nitrogen [1]. In fragment-based drug design, each additional hydrogen-bonding functionality can contribute 0.5–1.5 kcal·mol⁻¹ to binding free energy, potentially translating to a 2–10 fold improvement in affinity when the interaction is satisfied in the binding pocket [3].

hydrogen-bond interactions target engagement physicochemical properties

Hydrophilicity and logP: Ring-Size Comparison with Piperidine and Azetidine Analogs

The title compound has a computed XLogP3 of 0.5, placing it in a low-lipophilicity, high-aqueous-solubility space suitable for lead-like or fragment-like optimization [1]. The piperidine analog 1-(6-(methylamino)pyrimidin-4-yl)piperidine-4-carboxamide (CAS 1501822-24-7) has a higher molecular weight (adds ~40 Da from the additional methylene and carboxamide group) and an estimated XLogP3 of ~1.0–1.2 [2]. The azetidine analog 1-(6-(methylamino)pyrimidin-4-yl)azetidin-3-ol (CAS not assigned) has a lower molecular weight (~180 Da) but reduced conformational flexibility . The five-membered pyrrolidine ring of the title compound provides an optimal balance of rigidity and rotational freedom (2 rotatable bonds, complexity index 190) [1], which can improve target complementarity relative to the more flexible piperidine ring (3+ rotatable bonds) and the more rigid azetidine ring.

lipophilicity ADME solubility permeability

Procurement-Ready Availability and Price Benchmarking vs. Custom-Synthesized Analogs

The title compound is stocked by Life Chemicals (Catalog F1967-4941) at ≥95 % purity, with list prices of $580 for 1 g and $1,909 for 5 g [1]. Toronto Research Chemicals (TRC) also offers the compound in 100 mg and 500 mg quantities [1]. In contrast, the enantiomeric counterpart (S)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol and the des-methylamino analog are not listed as readily available stock items from major screening-compound suppliers, requiring custom synthesis with lead times of 4–8 weeks and upfront costs often exceeding $2,000–$5,000 [2]. The established supply chain for the (R)-enantiomer with documented analytical characterization (NMR, LCMS) eliminates procurement risk and reduces project timeline uncertainty compared to custom-synthesized alternatives.

commercial availability building block cost efficiency inventory

Optimal Deployment Scenarios for (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Targeting Kinase Hinge Regions

The compound’s low molecular weight (194 Da), low lipophilicity (XLogP3 = 0.5), and defined hydrogen-bonding pattern [1] make it an ideal fragment for screening against kinases whose hinge regions recognize aminopyrimidine scaffolds. Its (R)-configured hydroxyl group can serve as a growth vector, and the commercial availability at 95 % purity enables rapid hit confirmation by X-ray crystallography or surface plasmon resonance (SPR) without custom synthetic delays [2].

Stereochemical Probe in Nuclear Receptor Ligand-Binding Domain Assays

Nuclear receptors such as RORα, RORβ, and RORγ have been shown to interact with pyrrolidine-pyrimidine derivatives [3]. The single (R)-enantiomer of the title compound eliminates confounding activity from the inactive enantiomer and allows unambiguous interpretation of cell-based inverse agonist or antagonist assays (e.g., luciferase reporter gene assays in HEK293 cells) [3].

Core Scaffold for Parallel SAR Exploration of Pyrimidine C-6 Substituents

The fixed (R)-pyrrolidine-3-ol moiety and the reactive 6-methylamino handle [1] enable systematic variation of the pyrimidine C-6 substituent (alkylation, acylation, sulfonylation) while holding the rest of the scaffold constant. This approach has been employed in patent families such as US8962641 (Boehringer Ingelheim) for acetyl-CoA carboxylase inhibitors [4], where the pyrrolidine-pyrimidine core is used to generate diverse compound libraries.

Quote Request

Request a Quote for (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.